[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate
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Overview
Description
[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[1240]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate is a complex organic compound that belongs to the class of macrolides and analogues These compounds are characterized by a large lactone ring, which is a cyclic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate involves multiple steps, including the formation of the macrolide ring and the introduction of the trichloroethyl sulfate group. The reaction conditions typically involve the use of strong acids or bases to catalyze the formation of the lactone ring, followed by the addition of the trichloroethyl sulfate group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to isolate the desired product from any by-products or impurities. Techniques such as crystallization, distillation, and chromatography would be employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4S,8R)-8,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- (4S,8S,9R,12E)-8,9,16,18-Tetrahydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-12,14,16,18-tetraen-2-one monohydrate
Uniqueness
[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate is unique due to its specific structural features, including the presence of the trichloroethyl sulfate group and the particular stereochemistry of the macrolide ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H23Cl3O8S |
---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C20H23Cl3O8S/c1-13-6-5-9-15(24)8-4-2-3-7-14-10-16(11-17(25)18(14)19(26)30-13)31-32(27,28)29-12-20(21,22)23/h3,7,10-11,13,25H,2,4-6,8-9,12H2,1H3/b7-3+/t13-/m0/s1 |
InChI Key |
FQVMSFXSTHEOAY-MXPWBENCSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)O)C(=O)O1 |
Origin of Product |
United States |
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